3-Oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring substituted with a pyridine moiety and an oxo group, making it of interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through several methods that involve reactions typical of piperazine and pyridine derivatives. Its synthesis and potential applications have been documented in various scientific literature, including patents and research articles focusing on drug development and synthetic methodologies.
3-Oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide is classified as:
The synthesis of 3-Oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide typically involves multi-step reactions. Common methods include:
Technical details often involve the use of catalysts such as palladium or rhodium for hydrogenation steps, and various solvents to optimize yields and selectivity .
The molecular structure of 3-Oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide includes:
The molecular formula is CHNO, and its molecular weight is approximately 264.29 g/mol. Structural data can be obtained using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.
The compound can undergo various chemical reactions typical for amides and piperazines, including:
Technical details regarding these reactions often involve optimizing conditions such as temperature, pressure, and solvent choice to enhance yield and selectivity .
The mechanism of action for 3-Oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide is primarily related to its interaction with biological targets. It has been shown to activate specific signaling pathways, such as the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Data from pharmacological studies indicate that compounds with similar structures exhibit activity against various targets, including enzymes involved in metabolic pathways related to cancer and inflammation .
The compound is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that similar compounds exhibit varying degrees of stability depending on substituents on the piperazine or pyridine rings .
3-Oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide has potential applications in:
The synthesis of 3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide (CAS 2320821-64-3, C₁₃H₁₈N₄O₂) employs convergent multi-step strategies to assemble its pyridine-piperazine hybrid scaffold. A canonical approach involves sequential ring formation and functionalization:
Table 1: Comparative Multi-Step Synthesis Approaches
Strategy Sequence | Key Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|
Cyclization → Oxidation → SNAr | K₂CO₃/DMF, 80°C; Oxone®/H₂O; CuI/DMSO | 35-42% | Atom economy |
Oxidation → Coupling → Carbamoylation | NaOCl/acetone; Pd(dppf)Cl₂; Propyl isocyanate | 48-55% | Higher regioselectivity |
Critical challenges include minimizing racemization during ketopiperazine formation and suppressing N-alkylation side products during pyridine coupling [2] [6].
The propylcarboxamide side chain is installed via Schotten-Baumann amidation or carbamoylation under anhydrous conditions:
For pyridine attachment, SNAr reactivity exploits the electron deficiency at C4 of pyridin-3-yl halides:
Piperazine + 3-bromo/chloropyridine → 4-(pyridin-3-yl)piperazine
Optimal conditions use K₂CO₃ in DMF at 100°C (16h), achieving >95% conversion. Steric hindrance from C2/C6 pyridine substituents necessitates elevated temperatures or microwave assistance [6] [8].
Table 2: Amidation and SNAr Optimization Parameters
Reaction Type | Catalyst/Base | Solvent | Temperature | Yield | Purity |
---|---|---|---|---|---|
Carbamoylation | Et₃N | THF | 0°C → 25°C | 92% | >99% |
SNAr (pyridine) | K₂CO₃ | DMF | 100°C | 88% | 97% |
Activated Ester | NHS/EDC | CH₂Cl₂ | 25°C | 85% | 98% |
While classical synthesis builds piperazines from linear precursors, pyridine hydrogenation offers stereoselective access to saturated piperazine rings. Key advances include:
Notably, chemo selective hydrogenation preserves the 3-oxo group while reducing the pyridine ring. Pd/C (10 mol%) under 50 psi H₂ in ethanol achieves full conversion in 6h without carbonyl reduction .
Table 3: Hydrogenation Catalysts for Piperazine Synthesis
Catalyst System | Conditions | Substrate Scope | Stereoselectivity |
---|---|---|---|
Co/Ti nanoparticles | H₂ (30 bar), H₂O, 120°C | Electron-deficient pyridines | cis-selective |
[Ir(cod)Cl]₂/(R)-Segphos | H₂ (50 psi), MeOH, 25°C | Pyridinium salts | 95% ee |
Pd/C (10%) | H₂ (50 psi), EtOH, 60°C | 3-Acylpyridines | N/A |
Stereocontrol at C2/C5 of the piperazine ring is critical for bioactivity alignment. Strategies include:
For the title compound, the 3-oxo group enables planar conformation, reducing stereochemical complexity. However, C4 pyridinyl attachment benefits from axial chirality control via Pd-catalyzed asymmetric Suzuki-Miyaura coupling when using 3-bromopyridine with chiral ligands (e.g., DTBM-SEGPHOS) [8].
Palladium catalysis enables C-N bond formation between halogenated pyridines and piperazines. Critical optimizations:
For the carboxamide tether, Pd-catalyzed carbonylation is viable:
1-(Chloroethyl)piperazine + CO + n-PrNH₂ → 3-oxo-N-propylcarboxamide
Using Pd(OAc)₂/Xantphos in DMF at 80°C under 20 psi CO (yield: 88%) [8] . Microwave assistance (150°C, 20 min) further improves efficiency.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0